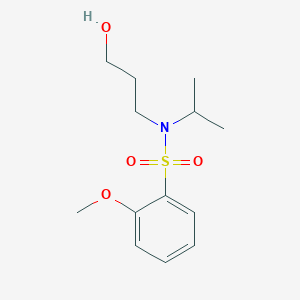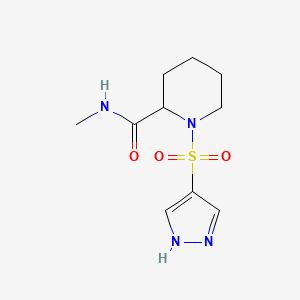
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes known as cyclin-dependent kinases (CDKs) and has been shown to have potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide involves its inhibition of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide. 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide are enzymes that are involved in the regulation of the cell cycle, and their dysregulation is a common feature of many types of cancer. By inhibiting 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide are primarily related to its inhibition of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide. By inhibiting 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, it can prevent the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of other diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide in lab experiments include its potent inhibitory activity against 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, its potential applications in cancer treatment, and its anti-inflammatory effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide. One area of focus is the development of more potent and selective inhibitors of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide for use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide and its potential applications in the treatment of other diseases such as Alzheimer's disease. Finally, more research is needed to assess the potential toxicity of this compound and to develop safer and more effective treatments.
Méthodes De Synthèse
The synthesis of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide involves several steps. The starting material is 2-cyclopentylethylamine, which is reacted with 2,6-dichloropyridine-4-carboxylic acid to form the intermediate compound. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-6-chloropyridine to form the final product.
Applications De Recherche Scientifique
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to be a potent inhibitor of 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, which are enzymes that play a critical role in cell cycle regulation. By inhibiting 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide, 2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death).
Propriétés
IUPAC Name |
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c14-11-7-10(8-12(15)17-11)13(18)16-6-5-9-3-1-2-4-9/h7-9H,1-6H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSNVHVLVGOFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC(=O)C2=CC(=NC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-chloro-N-(2-cyclopentylethyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)

![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)

![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)


![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
![4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid](/img/structure/B7559795.png)
![1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
![4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)